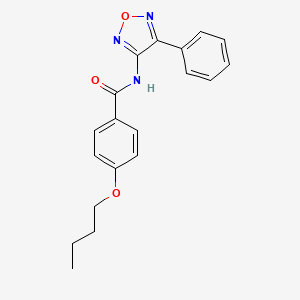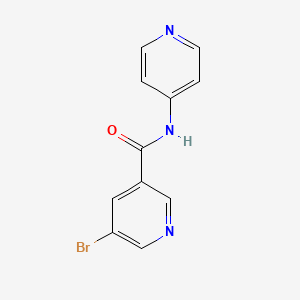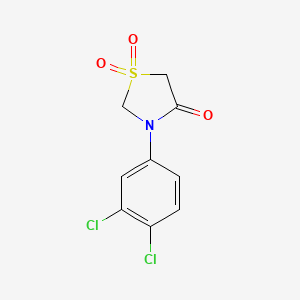
4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide" is a synthetic molecule that is part of a broader class of benzamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects. The structural motif of the 1,2,5-oxadiazole ring fused with a benzamide moiety is a common feature in these molecules, which can be modified with various substituents to enhance their biological properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of related compounds has been reported to include key steps such as ring closure reactions, reduction reactions, and acylation reactions. These processes yield the final products with good overall yields and are confirmed by spectral techniques such as NMR and mass spectrometry . The synthesis of similar oxadiazole scaffolds involves the transformation of starting materials through several intermediates, including esters, hydrazides, and thioesters, followed by nucleophilic substitution reactions to introduce various electrophiles .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the compound , is characterized by the presence of a 1,2,5-oxadiazole ring attached to a benzamide group. This core structure is often modified with different substituents, such as butoxy and phenyl groups, which can influence the compound's binding affinity and biological activity. The confirmation of the molecular structure is typically achieved through spectral analysis, including NMR and HR-ESI-MS, ensuring the synthesized compounds match the expected structures .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different electrophiles to create a diverse array of compounds . The reactivity of these compounds can be further explored in biological systems, where they may interact with enzymes and other biomolecules, leading to potential therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological applications. The introduction of different substituents can alter these properties, potentially improving the compound's bioavailability and efficacy. The compounds' biological activities are often assessed through in vitro screening against various enzymes and cell lines, providing insights into their potential as therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Process Improvement
The compound 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide and related oxadiazole derivatives have been explored for their potential in various scientific fields, primarily focusing on their synthesis, bioactivity, and application in materials science. One study discusses the synthesis and process improvement of similar oxadiazole compounds, highlighting their potential antitumor effects and excellent bioactivities. This process involves key steps such as ring-closing, reduction, and acylation reactions, yielding the product with significant overall yields and confirming its structure through various spectroscopic methods (H. Bin, 2015).
Anticancer Activity
Another aspect of research on these compounds is their anticancer evaluation. Studies have designed and synthesized oxadiazole derivatives, assessing their effectiveness against cancer cell lines. For instance, a series of substituted benzamides were evaluated for anticancer activity against multiple cancer cell lines, showing moderate to excellent activity compared to reference drugs. This suggests the potential of oxadiazole derivatives in developing new anticancer therapies (B. Ravinaik et al., 2021).
Organic Light Emitting Diodes (OLEDs)
In the field of materials science, oxadiazole derivatives have been utilized in the development of green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off. The study involves iridium(III) complexes bearing oxadiazol-substituted amide ligands, showing green emissions and high photoluminescence quantum yields, indicating their effectiveness in improving OLED performance (Fu-Lin Zhang et al., 2016).
Enzyme Inhibition
Research on bi-heterocyclic benzamides synthesized from oxadiazole compounds has shown significant enzyme inhibition properties. These compounds were tested against alkaline phosphatase, displaying potent inhibitory activity. Such findings contribute to the understanding of these compounds' molecular mechanisms and potential therapeutic applications (M. Abbasi et al., 2019).
Herbicidal Activities
The synthesis and evaluation of oxadiazole derivatives for herbicidal activities have also been explored. These studies aim to design compounds with potent herbicidal activity, contributing to agricultural science by providing new options for weed control (W. Bao, 2008).
Orientations Futures
Oxadiazoles have become important synthons in the development of new drugs . The broad range of chemical and biological properties of oxadiazoles allows these molecules to be utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions for 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide could involve further exploration of its potential applications in these fields.
Propriétés
IUPAC Name |
4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-13-24-16-11-9-15(10-12-16)19(23)20-18-17(21-25-22-18)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADNPXHBWGJGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)


![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)



![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)
![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)